molecular formula C19H24N2O4S B300091 N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide

N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide

Cat. No. B300091
M. Wt: 376.5 g/mol
InChI Key: LTPXQTGXXGLUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide, commonly known as PEP005, is a synthetic compound that has shown promising results in the field of cancer research. PEP005 belongs to the class of compounds known as ingenol esters, which are derived from the sap of the Euphorbia peplus plant.

Mechanism of Action

The mechanism of action of PEP005 involves the activation of protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PEP005 binds to and activates PKC enzymes, leading to the activation of various downstream signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
PEP005 has been shown to induce various biochemical and physiological effects in cells. It has been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. PEP005 also induces the production of cytokines, which are signaling molecules that play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

PEP005 has several advantages as a research tool. It is a potent inducer of apoptosis, making it a useful tool for studying the mechanisms of cell death. PEP005 is also relatively easy to synthesize, making it readily available for research purposes.
However, PEP005 also has some limitations. It is highly toxic and must be handled with care. PEP005 is also relatively unstable and must be stored under specific conditions to maintain its activity.

Future Directions

There are several future directions for research involving PEP005. One area of research is the development of more stable analogs of PEP005 that retain its potent activity while being more stable and easier to handle. Another area of research is the identification of biomarkers that can predict the response of tumors to PEP005 treatment. Finally, PEP005 may have potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

PEP005 can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-phenoxyethanol, which is then reacted with 5-aminopentanoic acid to form N-(2-phenoxyethyl)-5-aminopentanamide. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, PEP005.

Scientific Research Applications

PEP005 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the treatment of various cancers. PEP005 has also been shown to be effective in treating actinic keratosis, a precancerous skin condition.

properties

Product Name

N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

5-(benzenesulfonamido)-N-(2-phenoxyethyl)pentanamide

InChI

InChI=1S/C19H24N2O4S/c22-19(20-15-16-25-17-9-3-1-4-10-17)13-7-8-14-21-26(23,24)18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22)

InChI Key

LTPXQTGXXGLUNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCCNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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